molecular formula C21H18N2O3S2 B6572172 ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate CAS No. 476319-39-8

ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate

Cat. No.: B6572172
CAS No.: 476319-39-8
M. Wt: 410.5 g/mol
InChI Key: DPSRLALRXOTREV-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate is a thiophene-based compound recognized for its significant biological activity. Thiophene derivatives are essential heterocyclic compounds that exhibit a variety of properties and applications in medicinal chemistry. This compound, with its complex structure, is of interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate typically involves multi-step reactions. One common method includes the condensation reaction, such as the Gewald reaction, which involves the reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, involves scalable synthetic routes that ensure consistency and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize output while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile involved.

Scientific Research Applications

Ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiophene derivatives have shown antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate include other thiophene derivatives such as:

  • Thiophene-2-carboxylate derivatives
  • Aminothiophene derivatives
  • Phenylthiophene derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 3-(benzoylcarbamothioylamino)-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-2-26-20(25)18-16(13-17(28-18)14-9-5-3-6-10-14)22-21(27)23-19(24)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSRLALRXOTREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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